9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They are involved in a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives . For example, compound (1) was fused with thiourea then dissolved in a solution of sodium hydroxide to produce the corresponding 4-amino-2-mercapto-10-(thiophen-2-yl)-6H-pyrano[2,3-d:5,6-d’]dipyrimidine-7,9(8H,10H)dione (2) .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly. For example, the compound 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine has an empirical formula of C12H11BrN2 and a molecular weight of 263.13 .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, in one study, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary greatly. For example, the compound 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine has a molecular weight of 263.13 .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
847338-29-8 |
---|---|
Molecular Formula |
C22H29N5O2 |
Molecular Weight |
395.507 |
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H29N5O2/c1-5-6-7-9-27-20(28)18-19(24(4)22(27)29)23-21-25(10-8-11-26(18)21)17-13-15(2)12-16(3)14-17/h12-14H,5-11H2,1-4H3 |
InChI Key |
DNRJJXWLGBXTTJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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